molecular formula C18H20ClN3O2 B4627050 2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B4627050
M. Wt: 345.8 g/mol
InChI Key: PTUNWFFYRXJMLY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 2-chlorophenol and an appropriate alkylating agent under basic conditions to form the 2-chlorophenoxy intermediate.

    Formation of the Piperazine Intermediate: The reaction of pyridine with piperazine to form the pyridin-2-ylpiperazine intermediate.

    Coupling Reaction: The final coupling of the 2-chlorophenoxy intermediate with the pyridin-2-ylpiperazine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: Known for its use as a herbicide.

    1-(2-Chlorophenoxy)-3-(4-pyridyl)propan-2-ol: Studied for its potential biological activities.

Uniqueness

2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-14(24-16-7-3-2-6-15(16)19)18(23)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUNWFFYRXJMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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